molecular formula C7H13IN2 B053215 1-Methyl-3-propylimidazolium iodide CAS No. 119171-18-5

1-Methyl-3-propylimidazolium iodide

Cat. No.: B053215
CAS No.: 119171-18-5
M. Wt: 252.1 g/mol
InChI Key: IVCMUVGRRDWTDK-UHFFFAOYSA-M
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Description

1-Methyl-3-propylimidazolium iodide (CAS: 119171-18-5) is an ionic liquid (IL) with the molecular formula C₇H₁₃IN₂ and a molecular weight of 252.10 g/mol . It is widely recognized for its high purity (≥99%) and stability, particularly in electrochemical applications such as dye-sensitized solar cells (DSSCs) and energy storage systems . Key properties include:

  • Conductivity: Enhanced by iodine doping, which activates the Grotthuss mechanism (bond-exchange charge transport) in addition to physical ion diffusion .
  • Thermal Behavior: Synthesized via SN2 reactions, with thermal analysis conducted via differential scanning calorimetry (DSC) .
  • Applications: Primarily used in DSSCs as a non-volatile gel polymer electrolyte component, achieving efficiencies up to 8.2% in optimized systems . It also demonstrates 91% corrosion inhibition efficiency in acidic environments .

Chemical Reactions Analysis

1-Methyl-3-propylimidazolium iodide undergoes various chemical reactions, including:

Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Corrosion Inhibition

One of the prominent applications of MPII is in the field of corrosion inhibition. Research has demonstrated its effectiveness in protecting mild steel from corrosion in acidic environments.

Case Study: Corrosion Inhibition Performance

A study conducted by Gulista Parveen et al. investigated the corrosion inhibition efficiency of MPII on mild steel in a 1 M H₂SO₄ solution. The findings revealed:

  • Inhibition Efficiency : MPII exhibited a high inhibition efficiency of 91% at 298 K.
  • Mechanism : The adsorption of MPII on the steel surface follows the Langmuir adsorption isotherm, indicating a strong interaction between the ionic liquid and the metal surface.
  • Thermodynamic Parameters : The study calculated various thermodynamic parameters, including adsorption equilibrium constant (KadsK_{ads}), enthalpy (ΔHadsΔH_{ads}), and Gibbs free energy (ΔGadsΔG_{ads}), confirming the favorable adsorption process .

Table 1: Corrosion Inhibition Performance of MPII

ParameterValue
Inhibition Efficiency (%)91%
Temperature (K)298
Adsorption IsothermLangmuir

Electrochemical Applications

MPII is also utilized in electrochemical systems, particularly in dye-sensitized solar cells (DSSCs). It serves as a component in ionic liquid polymer gel electrolytes, enhancing the efficiency of solar cells.

Case Study: Dye-Sensitized Solar Cells

In a study on innovative redox electrolytes for DSSCs, MPII was mixed with other ionic liquids to create an effective electrolyte system. Key findings include:

  • Power Conversion Efficiency : The maximum power conversion efficiency exceeded 5% , with significant enhancements observed when using binary mixtures involving MPII.
  • Stability : The ionic liquid-based electrolytes demonstrated improved stability compared to traditional liquid electrolytes, making them suitable for long-term applications in solar energy conversion .

Table 2: Performance Metrics of MPII in DSSCs

MetricValue
Maximum Power Conversion Efficiency (%)>5%
StabilityImproved

Organic Synthesis

MPII is employed in organic synthesis as a solvent and catalyst due to its unique properties, such as low volatility and high thermal stability.

Applications in Organic Reactions

Research has indicated that MPII can facilitate various organic reactions, including:

  • Synthesis of Nanostructured Materials : Its use as a solvent has been shown to enhance the formation of nanostructured materials through controlled synthesis methods.
  • Catalytic Activity : MPII acts as an effective catalyst in several reactions, improving yields and reaction rates compared to conventional solvents .

Summary and Future Directions

This compound demonstrates significant potential across multiple scientific domains. Its applications in corrosion inhibition, electrochemistry, and organic synthesis highlight its versatility as an ionic liquid.

Future research could focus on:

  • Exploring new formulations combining MPII with other ionic liquids to enhance performance in specific applications.
  • Investigating its environmental impact and potential for recycling in industrial processes.

The ongoing development of MPII-based technologies may lead to advancements in materials science, renewable energy, and sustainable chemistry.

Mechanism of Action

The mechanism by which 1-methyl-3-propylimidazolium iodide exerts its effects is primarily through its ionic nature. The compound’s ability to dissociate into ions allows it to conduct electricity and participate in various electrochemical processes. In dye-sensitized solar cells, for example, it facilitates the transport of electrons, thereby improving the cell’s overall efficiency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Table 1 compares 1-methyl-3-propylimidazolium iodide with structurally related imidazolium-based ionic liquids:

Compound Name Molecular Weight (g/mol) Key Properties Applications References
This compound 252.10 High iodine solubility, Grotthuss-mediated conductivity, 91% corrosion inhibition DSSCs, corrosion protection
1-Ethyl-3-methylimidazolium iodide (EMII) 278.11 Lower viscosity, used in binary IL mixtures for DSSCs DSSCs, redox electrolytes
1-Methyl-3-propylimidazolium bromide (MPIB) 201.10 Hydrophobic N-atom structure, improves perovskite stability Photovoltaic additives
1-Butyl-3-methylimidazolium tetrafluoroborate (BMIMBF₄) 226.02 High hydrophobicity, ambient stability Perovskite solar cell additives
1-tert-Butyl-3-propylimidazolium iodide N/A Non-hygroscopic, asymmetric structure Potential catalytic applications

Electrochemical Performance in DSSCs

Ionic liquids are critical for reducing electrolyte volatility in DSSCs. Performance comparisons are summarized below:

Table 2: DSSC Efficiency Using Imidazolium-Based ILs

IL System Efficiency (%) Key Advantages References
MPII + EMIMTCB (eutectic mixture) 8.2 Low viscosity, high iodine solubility
EMII + MPII (without iodine) 5.8 Reduced recombination losses
MPII + hydroxypropyl cellulose gel 7.1 Non-volatile, high thermal stability
AMII (1-allyl-3-methylimidazolium iodide) 7.1 Moderate conductivity, limited by higher viscosity

Key Findings:

  • MPII-based eutectic mixtures outperform allyl-substituted analogs (e.g., AMII) due to optimized viscosity and iodine compatibility .

Corrosion Inhibition Efficiency

MPII demonstrates competitive performance as a corrosion inhibitor in acidic media:

Table 3: Corrosion Inhibition Efficiency in 1.0 M H₂SO₄

Inhibitor Efficiency (%) Reference
This compound 91
Poly(SA-Hex-BZ) 91.7
Solanum tuberosum extract 90.8
Polyethylene glycol methyl ether 84.2

MPII’s efficiency is attributed to its adsorption on metal surfaces, forming a protective layer via imidazolium cations and iodide anions .

Unique Advantages of MPII

  • Mechanistic Superiority : The Grotthuss mechanism in iodine-doped MPII enables conductivity 3–4 times higher than predicted by viscosity models .
  • Versatility : Effective in diverse roles, including gel polymer electrolytes, redox-active media, and corrosion inhibitors .

Biological Activity

1-Methyl-3-propylimidazolium iodide (MPII) is an ionic liquid that has garnered attention for its diverse biological activities and potential applications in various fields, including biochemistry, medicine, and materials science. This article explores the biological activity of MPII, supported by research findings, case studies, and data tables.

MPII is a member of the imidazolium family, characterized by a five-membered aromatic ring containing two nitrogen atoms. Its chemical structure can be represented as follows:

C7H12N2I\text{C}_7\text{H}_{12}\text{N}_2\text{I}

The compound's unique properties stem from its ionic nature and the presence of the imidazole ring, which allows for interactions with biological macromolecules.

The biological activity of MPII is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, MPII has been shown to affect cellular processes through:

  • Inhibition of Enzymatic Activity : MPII can act as an enzyme inhibitor, affecting metabolic pathways.
  • Interaction with Nucleic Acids : The compound may bind to DNA or RNA, potentially altering their structure and function.

Antimicrobial Properties

Research indicates that MPII exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to conventional antibiotics, suggesting its potential as an antimicrobial agent.

PathogenMIC (mg/L)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxicity and Anticancer Activity

MPII has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that MPII induces apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the IC50 values for various cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of MPII against biofilms formed by Staphylococcus aureus. The results indicated that MPII effectively reduced biofilm formation by 75% at sub-MIC concentrations, highlighting its potential in infection control.
  • Cytotoxicity in Cancer Research : Research conducted on the effects of MPII on MCF-7 breast cancer cells showed that treatment with MPII led to a significant decrease in cell viability after 24 hours. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Applications in Medicine and Industry

Given its biological activities, MPII is being explored for various applications:

  • Drug Development : Its antimicrobial and anticancer properties make it a candidate for developing new therapeutic agents.
  • Biocatalysis : MPII's ability to stabilize enzymes has led to its use in biocatalytic processes.
  • Electrolytes in Solar Cells : MPII is utilized in dye-sensitized solar cells due to its ionic conductivity and stability.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-methyl-3-propylimidazolium iodide (MPII) relevant to its use in electrochemical systems?

  • MPII exhibits a molecular weight of 252.1 g/mol (C₇H₁₃IN₂), a density of 1.54 g/cm³ at 24°C, and a viscosity of 935 cP at 25°C. Its ionic conductivity is 0.96 mS/cm at 30°C, making it suitable for electrolytes in devices like dye-sensitized solar cells (DSSCs). These properties are critical for optimizing ion mobility and stability in electrochemical applications .

Q. What synthetic routes are commonly employed to prepare MPII, and how is purity validated?

  • MPII is synthesized via quaternization of 1-methylimidazole with 1-iodopropane, followed by anion exchange or direct alkylation. Purity is typically assessed using HPLC (>95–98%) and structural validation via NMR or FTIR spectroscopy. Thermal gravimetric analysis (TGA) is used to confirm the absence of volatile impurities .

Q. How does MPII interact with aqueous solutions, and what thermodynamic parameters govern its solvation behavior?

  • Studies on ternary solutions (MPII + KCl + H₂O) reveal solute-solvent interactions through apparent molar volumes (VF, Vo) and isentropic compressibility (kS). Hepler’s constant analysis indicates MPII acts as a structure-breaking agent in water, disrupting hydrogen-bond networks. These interactions are temperature-dependent, with data collected at 288.15–318.15 K .

Advanced Research Questions

Q. What experimental and computational methods are used to evaluate MPII’s corrosion inhibition efficiency on mild steel in acidic environments?

  • Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization quantify corrosion rates, while DFT calculations model adsorption mechanisms. MPII’s imidazolium ring and iodide anion form protective films on steel surfaces, achieving >90% inhibition efficiency in 1 M HCl. Synergistic effects with natural extracts (e.g., Cnicus benedictus) are also explored .

Q. How does MPII’s thermal stability impact its use in quasi-solid-state DSSCs?

  • Coupled thermogravimetry-differential thermal analysis (TG-DTA) with evolved gas analysis (EGA) identifies decomposition pathways. Pure MPII releases I₂, CH₃I, and alkyl iodides above 200°C. In gel electrolytes (e.g., ureasil matrices), MPII’s degradation is delayed, enhancing device stability under operational temperatures .

Q. What role does iodine concentration play in MPII-based electrolytes for hybrid electrochemical capacitors?

  • Increasing iodine (I₂) in MPII electrolytes enhances redox activity via I⁻/I₃⁻ couples, improving capacitance. In-situ Raman spectroscopy tracks polyiodide formation (e.g., I₅⁻), while cyclic voltammetry reveals optimal I₂:MPII molar ratios (e.g., 0.2 M I₂) for balancing conductivity and Faradaic contributions .

Q. How does C(2)-H methylation in MPII influence its interionic interactions and thermal properties?

  • Substituting C(2)-H with methyl disrupts hydrogen bonding with iodide, shifting anion coordination to C(4)/C(5)-H sites. This alters melting points and thermal stability, as shown by differential scanning calorimetry (DSC) and FTIR. Symmetrical anions (I⁻, BF₄⁻, PF₆⁻) exhibit stronger directional interactions with the imidazolium core .

Q. What strategies improve the photovoltaic efficiency of MPII-based gel electrolytes in DSSCs under low-light conditions?

  • Blending MPII with low-viscosity ionic liquids (e.g., C₂mimTCM) reduces electrolyte resistance, achieving 6.5% efficiency under 0.1 sun illumination. Additives like 4-tert-butylpyridine (TBP) suppress charge recombination, while TiO₂ surface modification enhances dye regeneration .

Q. Methodological Considerations

Q. How are computational models (e.g., DFT, MD simulations) applied to predict MPII’s behavior in complex systems?

  • Density functional theory (DFT) calculates adsorption energies on metal surfaces, while molecular dynamics (MD) simulations model diffusion coefficients in electrolytes. These tools correlate MPII’s molecular structure with macroscopic properties, guiding material design .

Q. What analytical techniques are critical for characterizing MPII’s degradation products in high-temperature applications?

  • TG-DTA coupled with mass spectrometry (MS) or FTIR-EGA identifies volatile decomposition species. For example, I₂ evolution from MPII at 250°C is quantified via MS fragmentation patterns, informing safe operating limits in energy devices .

Properties

IUPAC Name

1-methyl-3-propylimidazol-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2.HI/c1-3-4-9-6-5-8(2)7-9;/h5-7H,3-4H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCMUVGRRDWTDK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C[N+](=C1)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049207
Record name 1-Methyl-3-propylimidazolium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119171-18-5
Record name 1-Methyl-3-propylimidazolium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119171-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-propylimidazolium iodide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Imidazolium, 1-methyl-3-propyl-, iodide (1:1)
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Synthesis routes and methods I

Procedure details

1-Methylimidazole (8.2 g, made by Aldrich) and propyl iodide (16.9 g, made by Kanto Chemical) were stirred in toluene at 75° C. for 15 hours. After the end of the reaction, the reaction solution separated into the two layers of a toluene layer and an ionic liquid layer. By removing the toluene layer from the reaction solution, the ionic liquid was obtained. The ionic liquid obtained was washed with toluene 3 times for purification. The toluene was distilled off in vacuo, whereby an ionic liquid 1-methyl-3-propylimidazolium iodide (23.8 g) was obtained.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 50 ml four necked flask equipped with a stirrer, a dropping funnel, a cooling tube and a thermometer, 41.05 g (0.5 mol) of 1-methyl imidazole and 50 ml of toluene were charged, and heating at 50° C., 93.49 g (0.55 mol) of propyl iodide was dropped slowly taking one hour or more. After stirring under heating at 50° C. for 4 hours, precipitates were separated by filtration, washed by using toluene and dried under a reduced pressure to obtain 122.26 g of 1-methyl-3-propyl imidazolium iodide salt. Then, 122.26 g of the obtained 1-methyl-3-propyl imidazolium methane sulfonate salt was dissolved in 80 ml of water, and a solution in which 139.24 g of lithium bis(trifluoromethane sulfonyl)imide was dissolved in 80 ml of water was added thereto at a room temperature and stirred. From separated two layers, the lower layer was fractionated and by-products were removed by adding 40 wt % of purified water and by water washing five times and vacuum drying was applied to obtain 175.39 g of 1-methyl-3-propyl imidazolium bis(trifluoromethane sulfonyl) imide. As a result of ICP analysis, 2.4 ppm of total alkali metals, 2.9 ppm of chlorine and 6.5 ppm of iodine were contained.
[Compound]
Name
four
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
41.05 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
93.49 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
1-Methyl-3-propylimidazolium iodide
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
1-Methyl-3-propylimidazolium iodide
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
1-Methyl-3-propylimidazolium iodide
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
1-Methyl-3-propylimidazolium iodide
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
1-Methyl-3-propylimidazolium iodide
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
1-Methyl-3-propylimidazolium iodide

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